Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate
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Overview
Description
Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate is an organic compound with the molecular formula C16H14N4O7 and a molecular weight of 374.313 g/mol This compound is characterized by the presence of a dinitrobenzoyl group and a pyridinyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate typically involves the reaction of 3,5-dinitrobenzoic acid with 2-aminopyridine to form the intermediate 3,5-dinitrobenzoyl-2-pyridinylamine. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino groups.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The pyridinyl group can interact with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
- Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate
- Methyl 3-[(3-nitrobenzoyl)(2-pyridinyl)amino]propanoate
- Methyl 3-[(4-fluorobenzoyl)(2-pyridinyl)amino]propanoate
- Methyl 3-[(4-chloro-3-nitrobenzoyl)(2-pyridinyl)amino]propanoate
Uniqueness: Methyl 3-[(3,5-dinitrobenzoyl)(2-pyridinyl)amino]propanoate is unique due to the presence of two nitro groups on the benzoyl moiety, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying redox reactions and nucleophilic aromatic substitution reactions.
Properties
IUPAC Name |
methyl 3-[(3,5-dinitrobenzoyl)-pyridin-2-ylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O7/c1-27-15(21)5-7-18(14-4-2-3-6-17-14)16(22)11-8-12(19(23)24)10-13(9-11)20(25)26/h2-4,6,8-10H,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHFUPNFSGKQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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